Cas no 2152-34-3 (Pemoline)

Pemoline structure
Pemoline structure
Product Name:Pemoline
CAS No:2152-34-3
MF:C9H8N2O2
MW:176.172021865845
CID:42538
PubChem ID:4723
Update Time:2025-04-18

Pemoline Chemical and Physical Properties

Names and Identifiers

    • Pemoline
    • 2-Amino-5-phenyl-2-oxazolin-4-one
    • 2-Imino-5-phenyl-4-oxazolidinone
    • ***
    • Pemoline,2-Amino-5-phenyl-4(5H)-oxazolone
    • 2-amino-5-phenyl-4-oxazolinone
    • cs293
    • Fio
    • H 310
    • h3104
    • Hyton
    • la956
    • npl1
    • phenylisohydantoin
    • PIO
    • Yh 1
    • Betanamin
    • Pemoline (1 mg/mL in Methanol)
    • W-107545
    • Notair
    • Endolin
    • LA 956
    • Pomoline
    • 7GAQ2332NK
    • NSC-169499
    • CHEMBL1177
    • Okodon
    • A815446
    • YH-1
    • InChI=1/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)
    • 5-Phenyl-2-imino-4-oxooxazolidine
    • BDBM50248019
    • Tradone
    • 4-Oxo-2-imino-5-phenyloxazlidine
    • Pn/135
    • Pioxol
    • Fenoxazol
    • PEMOLINE [WHO-DD]
    • Cylert
    • 4(5H)-Oxazolone, 2-amino-5-phenyl-
    • Tradon
    • NCGC00246967-01
    • DTXSID3023427
    • PEMOLINE [USAN]
    • Cylert (TN)
    • Stimulol
    • 2-Amino-5-phenyl-4(5H)-oxazolone
    • PT 360
    • NPL 1
    • 2-Amino-5-phenyl-oxazol-4-one
    • Deltamine
    • NS00007835
    • DTXCID503427
    • HMS2051C08
    • Stimul
    • D00744
    • Phenalone
    • PEMOLINE [VANDF]
    • A800319
    • Myamin
    • 2-Imino-4-keto-5-phenyltetrahydrooxazole
    • PEMOLINE [ORANGE BOOK]
    • A 13397
    • H 3104
    • 4-Oxazolidinone, 2-imino-5-phenyl-
    • Azoxodon
    • SCHEMBL41636
    • AC-22513
    • P0392
    • MFCD00083197
    • Volital
    • CAS-2152-34-3
    • PEMOLINE [MART.]
    • 5-Phenyl-2-imino-4-oxo-oxazolidin
    • AKOS015888248
    • MLS000759491
    • Juston-Wirkstoff
    • FWH-352
    • Azoksodon
    • Pemolin
    • PEMOLINE [JAN]
    • Sistral
    • Pheniminooxazolidinone
    • NC00098
    • PEMOLINE (MART.)
    • Pemoline, >=98% (HPLC)
    • Ronyl
    • 2-amino-5-phenyl-4-oxazolone
    • C-293
    • CS 293
    • Tox21_112509_1
    • Dantromin
    • Centramin
    • WLN: T5OYMV EHJ BUM ER
    • Sofro
    • AKOS005065730
    • 2-amino-5-phenyl-1,3-oxazol-4-one
    • Abbott 13397
    • 2-azanyl-5-phenyl-1,3-oxazol-4-one
    • 2-Oxazolin-4-one, 2-amino-5-phenyl-
    • FT-0655727
    • PEMOLINE [MI]
    • Pondex
    • NSC-25159
    • PEMOLINE [HSDB]
    • Pemolinum
    • MLS001424026
    • Hyton asa
    • Deltamin
    • 2-Amino-5-phenyl4(5H)-oxazolone
    • NSC25159
    • Azoxodone
    • PEMOLINE [INN]
    • Nitan
    • C07899
    • 2-Amino-5-phenyl-1,3-oxazol-4(5H)-one
    • Pemolina
    • Sigmadyn
    • Constimol
    • 5-Phenyl-2-imino-4-oxazolidine
    • 5-Phenylisohydantion
    • CHEBI:7953
    • NSC169499
    • C- 293
    • P 10
    • Pemoline (JAN/USAN/INN)
    • 2-Amino-5-phenyl-1,3-oxazol-4(5H)-one #
    • DB01230
    • Phenylpseudohydantoin
    • LA-956
    • 2152-34-3
    • Kethamed
    • 2-IMINO-4-OXO-5-PHENYLOXAZOLIDINE
    • Senior
    • NCGC00246967-02
    • HMS3393C08
    • 5-PHENYL-2-IMINOOXAZOLIDIN-4-ONE
    • NRNCYVBFPDDJNE-UHFFFAOYSA-
    • N06BA05
    • 101053-01-4
    • 5-Phenyl-2-imino-4-oxazolidinone
    • SMR000238142
    • Tox21_112509
    • Phenoxazole
    • Sistra
    • Volitol
    • CCG-100848
    • Phenilone
    • AS-17043
    • MDL: MFCD00083197
    • Inchi: 1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)
    • InChI Key: NRNCYVBFPDDJNE-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC(C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.2662 (rough estimate)
  • Melting Point: 255-256°C
  • Boiling Point: 307.77°C (rough estimate)
  • Refractive Index: 1.5570 (estimate)
  • Solubility: DMSO: soluble28mg/mL
  • PSA: 64.68000
  • LogP: 0.73510

Pemoline Security Information

Pemoline Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd